Ethyl 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as Selectfluor or other fluorinating agents under controlled conditions to achieve selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents safely. The production methods are designed to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor for fluorination, hydrogen gas for reduction, and various oxidizing agents for oxidation. The reaction conditions are typically controlled to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
Ethyl 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is explored for its potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of Ethyl 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects. The pathways involved are often complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Pyrazoles: Compounds with similar trifluoromethyl groups.
Difluoromethylated Heterocycles: Compounds containing difluoromethyl groups in heterocyclic structures.
Uniqueness
Ethyl 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties. This dual fluorination enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2O2/c1-2-17-6(16)4-3-5(8(11,12)13)14-15(4)7(9)10/h3,7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXVDWFRWNQGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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